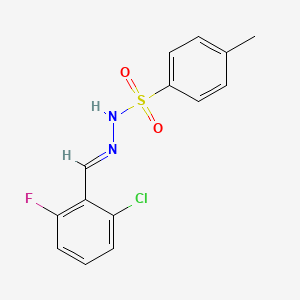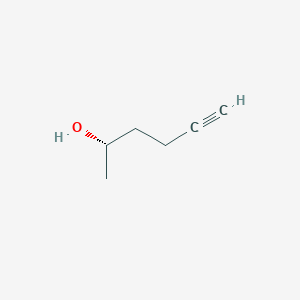
(S)-5-Hexyne-2-ol
Vue d'ensemble
Description
(S)-5-Hexyne-2-ol, also known as (S)-2-hydroxy-5-hexyne, is a chiral compound that belongs to the family of alkynes. It has a molecular formula of C6H10O and a molecular weight of 98.14 g/mol. This compound has gained significant interest in scientific research due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of (S)-5-Hexyne-2-ol is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
(S)-5-Hexyne-2-ol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells, leading to their death. In animal studies, it has been shown to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (S)-5-Hexyne-2-ol is its ability to act as a chiral building block, allowing for the synthesis of enantiomerically pure compounds. It is also relatively easy to synthesize and is commercially available. However, its limited solubility in water can pose a challenge in some experiments, and its potential toxicity requires caution in handling.
Orientations Futures
There are several future directions for the study of (S)-5-Hexyne-2-ol. One area of interest is the development of new synthetic methods for its preparation. Another area of interest is the investigation of its potential applications in the field of material science, particularly in the synthesis of functionalized nanoparticles. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
(S)-5-Hexyne-2-ol has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. In medicinal chemistry, it has been shown to exhibit antimicrobial and antiproliferative activities against cancer cells. In material science, it has been used as a precursor for the synthesis of functionalized polymers and nanoparticles.
Propriétés
IUPAC Name |
(2S)-hex-5-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUOCMXBAJIQHD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Hexyne-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



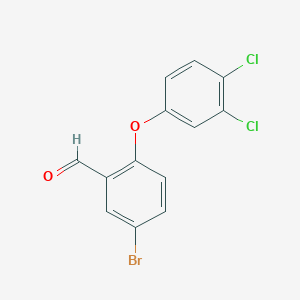
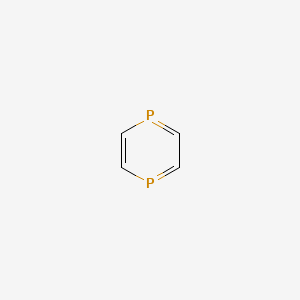

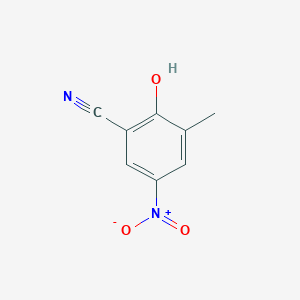
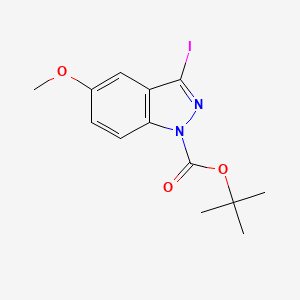
![3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B3257532.png)


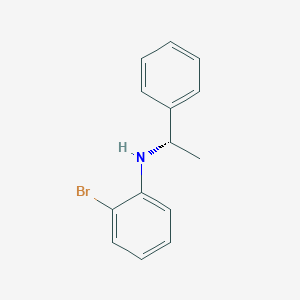

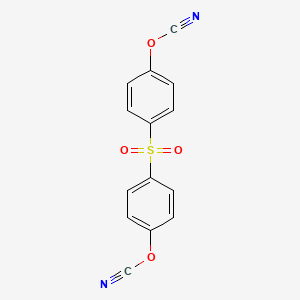
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3257580.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-methoxybenzamide](/img/structure/B3257586.png)
